1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione
Description
This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 4-fluorophenylmethyl group at position 1 and a 4-methoxyphenylmethyl group at position 2. The pyrido-pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl moiety may contribute to π-π stacking interactions.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-18-10-6-16(7-11-18)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-15-4-8-17(23)9-5-15/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCXUTRQGMHETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrido-Pyrimidine Derivatives
*Calculated based on molecular formula.
Key Observations
Dihydropyrimidinones (–4) lack the fused pyridine ring, reducing planarity and affecting membrane permeability .
Substituent Effects :
- Fluorophenyl vs. Dichlorophenyl : The target’s 4-fluorophenyl group is less electron-withdrawing than 2,6-dichlorophenyl (), which may reduce cytotoxicity while improving metabolic stability .
- Methoxyphenyl Ubiquity : The 4-methoxyphenyl group appears in multiple analogs (), suggesting its role in enhancing solubility and target engagement via hydrogen bonding .
Pharmacological Implications
- Antifungal/Anticancer Potential: Structural similarities to –4 suggest the target may share antifungal or anticancer properties, though its fluorophenyl group could enhance blood-brain barrier penetration .
- Kinase Inhibition: Pyrido[3,4-d]pyrimidinones (–2, 6) are reported as kinase inhibitors; the target’s dione groups may similarly interact with ATP-binding pockets .
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